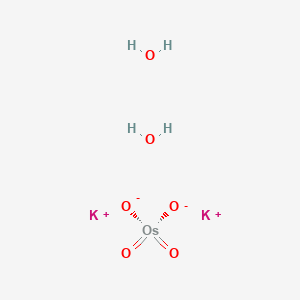
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions.
Méthodes De Préparation
The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole typically involves the reaction of o-anisidine with dicyclohexylphosphine and an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole and facilitate the nucleophilic attack on the phosphine center. The reaction is conducted under an inert atmosphere to prevent oxidation of the phosphine ligand.
Analyse Des Réactions Chimiques
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by another ligand.
Coordination: The compound can coordinate to metal centers, forming metal-phosphine complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound is used in the study of enzyme mimetics and as a probe for studying biological systems.
Mécanisme D'action
The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole involves its ability to coordinate to metal centers and stabilize them. The phosphine ligand donates electron density to the metal center, facilitating various catalytic processes. The o-anisyl group provides additional steric and electronic effects that influence the reactivity and selectivity of the metal complex.
Comparaison Avec Des Composés Similaires
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can be compared to other phosphine ligands such as triphenylphosphine, tri(o-tolyl)phosphine, and tri(p-anisyl)phosphine. While these compounds share similar coordination properties, this compound is unique due to the presence of the o-anisyl group, which provides distinct steric and electronic effects that can enhance its performance in certain catalytic applications.
References
Propriétés
IUPAC Name |
dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMGYQPQDMGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)



![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)
![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
